molecular formula C2H3Cl2NO B146582 2,2-Dichloroacetamide CAS No. 683-72-7

2,2-Dichloroacetamide

Cat. No.: B146582
CAS No.: 683-72-7
M. Wt: 127.95 g/mol
InChI Key: WCGGWVOVFQNRRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichloroacetamide can be synthesized through the reaction of chloroacetamide with hypochlorous acid. The reaction conditions typically involve a temperature of 4°C and a pH of 7.5 . The reaction proceeds as follows: [ \text{ClCH}_2\text{CONH}_2 + \text{HOCl} \rightarrow \text{Cl}_2\text{CHCONH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves the chlorination of acetamide under controlled conditions. The process requires precise temperature and pH control to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloroacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dichloroacetic acid.

    Reduction: Reduction can yield chloroacetamide.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.

Major Products:

    Oxidation: Dichloroacetic acid.

    Reduction: Chloroacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloroacetamide involves its interaction with biological molecules. It can form adducts with proteins and DNA, leading to potential mutagenic and cytotoxic effects . The compound’s reactivity with nucleophiles makes it capable of modifying cellular components, which can disrupt normal cellular functions.

Comparison with Similar Compounds

    Dichloroacetonitrile: Another disinfection by-product with similar formation pathways.

    Chloroacetamide: A less chlorinated derivative with different reactivity.

    Dichloroacetic acid: An oxidation product of 2,2-Dichloroacetamide.

Uniqueness: this compound is unique due to its specific formation during water chlorination and its distinct reactivity profile. Its ability to form stable adducts with biological molecules sets it apart from other similar compounds .

Properties

IUPAC Name

2,2-dichloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGGWVOVFQNRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021561
Record name 2,2-Dichloroacetamide
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Molecular Weight

127.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-72-7
Record name Dichloroacetamide
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Record name 2,2-Dichloroacetamide
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Record name 2,2-Dichloroacetamide
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Record name Acetamide, 2,2-dichloro-
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Record name 2,2-Dichloroacetamide
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Record name 2,2-dichloroacetamide
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Record name 2,2-DICHLOROACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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